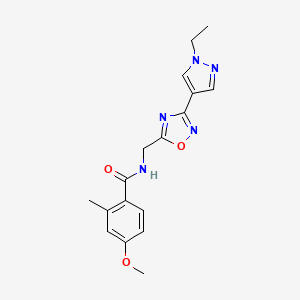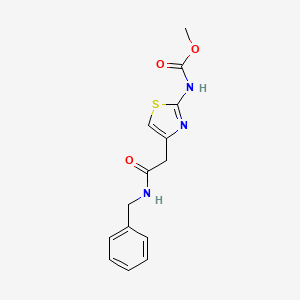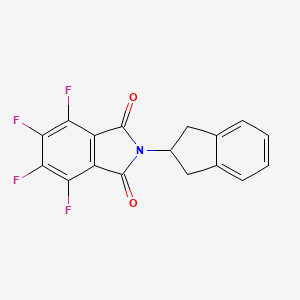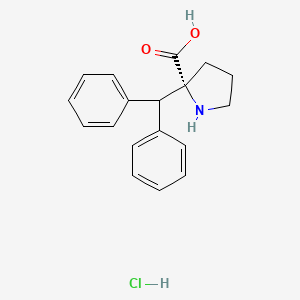![molecular formula C15H10Cl3F3N2O2S B2700097 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid CAS No. 2085690-01-1](/img/structure/B2700097.png)
2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid is a synthetic organic compound with multiple functional groups
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid typically involves multiple steps, starting with the synthesis of intermediate compounds.
Step 1: : The synthesis begins with the preparation of 3-Chloro-5-(trifluoromethyl)pyridine by the chlorination of 3-trifluoromethylpyridine. Common reagents include chlorine gas and a suitable solvent like dichloromethane.
Step 2: : The 3-Chloro-5-(trifluoromethyl)pyridine is then reacted with 2,6-dichlorophenylmethanamine under conditions of controlled temperature and catalysis to form an intermediate Schiff base.
Step 3: : The Schiff base is subjected to a reaction with acetic acid and thiolating agents such as thiourea or thioacetic acid to form the final product.
Industrial Production Methods
In industrial settings, these reactions are scaled up and optimized to enhance yield, purity, and cost-effectiveness. Automation and continuous processing techniques are employed to ensure consistent quality and efficiency.
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the sulfur atom, using common oxidizing agents like hydrogen peroxide or peracids, resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction can be performed using reducing agents such as lithium aluminum hydride, especially targeting the nitro group if present in derivatives.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: : The ester or amide functionalities, if present, can undergo hydrolysis in the presence of acidic or basic conditions, yielding carboxylic acid derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum oxide), and specific reagents like chlorine, hydrogen peroxide, and thiourea.
Major Products Formed
The major products formed from these reactions often involve modifications to the sulfur, chlorine, and pyridine groups, leading to derivatives like sulfoxides, sulfones, and substituted pyridines.
Chemistry
The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis, particularly in the design of new materials and compounds with potential catalytic properties.
Biology
In biological research, 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid can be studied for its potential as a biochemical tool to explore enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.
Medicine
Medically, the compound might exhibit therapeutic properties such as anti-inflammatory, anti-cancer, or antimicrobial activities, though extensive pharmacological and toxicological evaluations are essential to confirm these effects.
Industry
In industrial applications, this compound could serve as a precursor for the synthesis of specialized polymers, agrochemicals, or pharmaceuticals, demonstrating its versatility and economic value.
Mechanism of Action
The mechanism of action of 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid is primarily driven by its interactions with specific molecular targets. These may include enzyme inhibition or activation, binding to receptor sites, and modulation of signaling pathways. The presence of halogens and sulfur atoms plays a significant role in enhancing its binding affinity and specificity.
Similar Compounds
2-[(2,6-Dichlorophenyl)amino]benzoic acid: : Exhibits anti-inflammatory properties.
2-[({[3-Trifluoromethylpyridin-2-yl]amino}(phenyl)methyl)sulfanyl]acetic acid: : Similar structure with trifluoromethyl groups, potentially differing in biological activity.
2-[({[3-Chloro-4-(trifluoromethyl)pyridin-2-yl]amino}(2-chlorophenyl)methyl)sulfanyl]acetic acid: : Variation in chlorination pattern, altering its reactivity and applications.
Uniqueness
What sets 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid apart is the specific combination of trifluoromethyl and dichlorophenyl groups. This results in unique physicochemical properties, making it highly valuable for specialized applications in diverse research fields.
This article captures the essential aspects of 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid, highlighting its preparation methods, chemical reactions, research applications, mechanism of action, and comparison with similar compounds. Want to dig into another topic or explore more about any section here?
Properties
IUPAC Name |
2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-(2,6-dichlorophenyl)methyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O2S/c16-8-2-1-3-9(17)12(8)14(26-6-11(24)25)23-13-10(18)4-7(5-22-13)15(19,20)21/h1-5,14H,6H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNDCKCIWPQYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(NC2=C(C=C(C=N2)C(F)(F)F)Cl)SCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2700014.png)
![2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2700015.png)



![Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate](/img/structure/B2700019.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2700020.png)



![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide](/img/structure/B2700030.png)


![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride](/img/structure/B2700037.png)
